molecular formula C21H14BrN3O3S2 B11540552 4-[(E)-({2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}imino)methyl]-2-nitrophenol

4-[(E)-({2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}imino)methyl]-2-nitrophenol

Cat. No.: B11540552
M. Wt: 500.4 g/mol
InChI Key: SYMTXHXRRXOUDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(E)-[(2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)IMINO]METHYL]-2-NITROPHENOL is a complex organic compound with a unique structure that includes a benzothiazole ring, a nitrophenol group, and a bromophenylmethylsulfanyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[(2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)IMINO]METHYL]-2-NITROPHENOL typically involves multiple steps:

    Formation of the Benzothiazole Ring: This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde under acidic conditions.

    Introduction of the Bromophenylmethylsulfanyl Group: This step involves the reaction of the benzothiazole derivative with 4-bromobenzyl chloride in the presence of a base such as potassium carbonate.

    Formation of the Imino Group: The imino group is introduced by reacting the intermediate with an appropriate aldehyde or ketone.

    Nitration: The final step involves the nitration of the phenol ring using a nitrating agent such as nitric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride.

    Substitution: Sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, the compound’s potential as an enzyme inhibitor or a ligand for certain receptors can be explored. Its structural features suggest it could interact with biological macromolecules in specific ways.

Medicine

In medicine, the compound could be investigated for its potential therapeutic properties. For example, its ability to inhibit certain enzymes or receptors could make it a candidate for drug development.

Industry

In the industrial sector, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties might also make it useful in the production of specialty chemicals.

Mechanism of Action

The mechanism by which 4-[(E)-[(2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)IMINO]METHYL]-2-NITROPHENOL exerts its effects would depend on its specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-[(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)IMINO]METHYL]-2-NITROPHENOL
  • 4-[(E)-[(2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)IMINO]METHYL]-2-NITROPHENOL

Uniqueness

The uniqueness of 4-[(E)-[(2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)IMINO]METHYL]-2-NITROPHENOL lies in the presence of the bromophenylmethylsulfanyl group, which can impart distinct chemical and biological properties compared to its chloro- and fluoro- analogs. This could result in differences in reactivity, binding affinity, and overall biological activity.

Properties

Molecular Formula

C21H14BrN3O3S2

Molecular Weight

500.4 g/mol

IUPAC Name

4-[[2-[(4-bromophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]iminomethyl]-2-nitrophenol

InChI

InChI=1S/C21H14BrN3O3S2/c22-15-4-1-13(2-5-15)12-29-21-24-17-7-6-16(10-20(17)30-21)23-11-14-3-8-19(26)18(9-14)25(27)28/h1-11,26H,12H2

InChI Key

SYMTXHXRRXOUDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CSC2=NC3=C(S2)C=C(C=C3)N=CC4=CC(=C(C=C4)O)[N+](=O)[O-])Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.